molecular formula C6H7NO B1311817 5-cyclopropylIsoxazole CAS No. 415898-82-7

5-cyclopropylIsoxazole

Cat. No. B1311817
M. Wt: 109.13 g/mol
InChI Key: FIGXUYQWSMOGBU-UHFFFAOYSA-N
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Description

5-CyclopropylIsoxazole is a compound with the formula C7H7NO3 . It is a member of the isoxazole family, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom in adjacent positions .


Synthesis Analysis

Isoxazoles, including 5-CyclopropylIsoxazole, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their synthetic availability, special chemical and biological properties, and widespread practical use . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Physical And Chemical Properties Analysis

5-CyclopropylIsoxazole has a molecular weight of 153.14 . The melting point is between 96-100 °C .

Scientific Research Applications

Herbicidal Activity

  • N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides, derived from 5-cyclopropylisoxazole, demonstrate significant herbicidal activity. Certain compounds in this series showed 100% inhibition against specific weeds at low concentrations and displayed unique herbicidal symptoms (Sun et al., 2020).

Chemical Reactivity and Synthesis

  • The electroreduction of 5-cyclopropylisoxazole in an aprotic medium leads to the formation of 3-cyclopropyl-3-oxopropionitrile anion, which demonstrates dual reactivity in various chemical reactions. This reactivity has been utilized in synthesizing a range of organic compounds (Petrosyan et al., 2007).

Pharmacological Properties

  • Some derivatives of 5-cyclopropylisoxazole have been investigated for their neuroprotective and antiproliferative properties, although their effectiveness as inhibitors of calcium ions uptake was found to be limited (Proshin et al., 2019).
  • Isoxaflutole, a derivative of 5-cyclopropylisoxazole, is used as a herbicide and acts by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD). It has been studied for its mode of action and physiological effects, including its rapid conversion to an active diketonitrile derivative in plants (Viviani et al., 1998).

Dual Inhibitory Action

  • Certain styrylisoxazoles derived from 5-cyclopropylisoxazole were found to be dual inhibitors of 5-lipoxygenase and cyclooxygenase. These compounds showed potential for the development of anti-inflammatory drugs (Flynn et al., 1991).

Cancer Research

  • New protocols for the synthesis of 5-aminoisoxazoles from α-chlorooximes and 2-phenylsulfonyl acetonitrile were developed. These heterocyclic compounds exhibited cytotoxic properties against various cancer cell lines (Altug et al., 2014).

Future Directions

Isoxazole is a significant moiety in the field of drug discovery . Given their enormous significance, it’s always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

5-cyclopropyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-2-5(1)6-3-4-7-8-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGXUYQWSMOGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropylIsoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
D Yang, YE Wang, M Chen, H Liu, J Huo… - Journal of Agricultural …, 2023 - ACS Publications
… -5-cyclopropylisoxazole-4-carboxamides were designed and synthesized by coupling the two same 5-cyclopropylisoxazole-… action between bis-5-cyclopropylisoxazole-4-carboxamides (…
Number of citations: 2 pubs.acs.org
X Sun, Z Ji, S Wei, Z Ji - Journal of Molecular Structure, 2020 - Elsevier
… The key intermediate, 5-cyclopropylisoxazole-4-carboxylic acid (3), is prepared from 1,1-… For the preparation of 5-cyclopropylisoxazole-4-carbonyl chloride, we examined the effect of …
Number of citations: 13 www.sciencedirect.com
XL Sun, ZM Ji, SP Wei, ZQ Ji - Journal of Agricultural and Food …, 2020 - ACS Publications
… In summary, a series of N-benzyl-5-cyclopropylisoxazole-4-carboxamides were synthesized based on the strategy of a multitarget drug design. The pharmacophores of HPPD and an …
Number of citations: 22 pubs.acs.org
VA Petrosyan, SV Neverov, VL Sigacheva - Russian Chemical Bulletin, 2007 - Springer
3-Cyclopropyl-3-oxopropionitrile anion obtained by cathodic reduction of 5-cyclopropylisoxazole in an aprotic medium was used as an example to demonstrate that cyano ketone …
Number of citations: 4 link.springer.com
M Guerrero, R Poddutoori, M Urbano, X Peng… - Bioorganic & medicinal …, 2013 - Elsevier
… the identification of N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide, a S1P 3 -R … that the N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide is an allosteric agonist and …
Number of citations: 18 www.sciencedirect.com
VA Petrosyan, SV Neverov, VL Sigacheva… - Russian Journal of …, 2007 - Springer
… 100 ml 0.1 M Bu4NBr solution in acetonitrile, 1 g (9 mM) 5-cyclopropylisoxazole, and 1 g (9 … After passing 1.8 F per mole of 5-cyclopropylisoxazole (1580 C), the electrolysis was ceased…
Number of citations: 1 link.springer.com
C Wang, H Liu, Z Song, Y Ji, L Xing, X Peng… - Bioorganic & medicinal …, 2017 - Elsevier
… 5-Cyclopropylisoxazole 21j and furan-isoxazole 21l retained good RET inhibition. The reduced activity of benzo[d]isoxazole 21k and 5-phenylisoxazoles 21m–o revealed that the …
Number of citations: 32 www.sciencedirect.com
H Zeng, W Zhang, Z Wang, W Geng… - Journal of Agricultural …, 2022 - ACS Publications
… Subsequently, the reaction of intermediates 7a–7f with 5-cyclopropylisoxazole-4-carbonyl chloride and halogenated hydrocarbons assisted by K 2 CO 3 and KI afforded target …
Number of citations: 10 pubs.acs.org
N Mahesha, HS Yathirajan… - Acta Crystallographica …, 2021 - scripts.iucr.org
Crystal structures are reported for three amides containing N-benzo[d]thiazole substituents. In N-(benzo[d]thiazol-6-yl)-3-bromobenzamide, C14H9BrN2OS, where the two ring systems …
Number of citations: 8 scripts.iucr.org
MD Parenti, M Naldi, E Manoni, E Fabini… - European Journal of …, 2022 - Elsevier
… For the synthesis of 11 and 11C (Scheme 2), the 5-cyclopropylisoxazole-3-carboxylic acid 4 was reacted with 1-Boc-4-aminopiperidine 1 to afford the corresponding amide 10 in 58% …
Number of citations: 3 www.sciencedirect.com

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